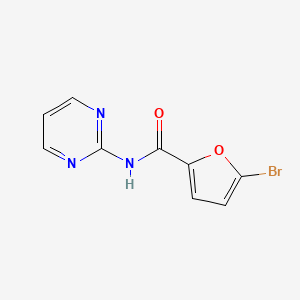

5-bromo-N-(pyrimidin-2-yl)furan-2-carboxamide

Description

5-Bromo-N-(pyrimidin-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan ring substituted with a bromine atom at the 5-position and a carboxamide group linked to a pyrimidin-2-yl moiety. This compound’s structural framework—combining a halogenated furan and a pyrimidine ring—imparts unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H6BrN3O2 |

|---|---|

Molecular Weight |

268.07 g/mol |

IUPAC Name |

5-bromo-N-pyrimidin-2-ylfuran-2-carboxamide |

InChI |

InChI=1S/C9H6BrN3O2/c10-7-3-2-6(15-7)8(14)13-9-11-4-1-5-12-9/h1-5H,(H,11,12,13,14) |

InChI Key |

WFQWBQNKYAIFNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)NC(=O)C2=CC=C(O2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(pyrimidin-2-yl)furan-2-carboxamide typically involves the bromination of a furan derivative followed by the introduction of the pyrimidine group. One common method involves the reaction of 5-bromofuran-2-carboxylic acid with pyrimidine-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(pyrimidin-2-yl)furan-2-carboxamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF (dimethylformamide) are commonly used.

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in acetic acid.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products

Substitution: Formation of N-substituted furan-2-carboxamides.

Oxidation: Formation of furanones.

Reduction: Formation of dihydrofurans.

Scientific Research Applications

5-bromo-N-(pyrimidin-2-yl)furan-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(pyrimidin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 2: NMR Data and Electronic Properties

Key Observations:

- Amide Proton Shifts: The nitro group in 2F results in a downfield shift (δ 11.43) due to increased hydrogen bonding, whereas the thiazole derivative (compound 62) shows a broader peak (δ 13.57), likely due to steric interactions .

- Furan Ring Electronics: Bromine at furan-5 deshields adjacent protons, though specific shifts for the target compound require experimental validation.

Biological Activity

5-Bromo-N-(pyrimidin-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a furan ring, a pyrimidine moiety, and a bromo substituent, contributing to its unique chemical properties. The synthesis typically involves bromination followed by the formation of the carboxamide group from furan derivatives. Common reagents include N-bromosuccinimide and azobisisobutyronitrile in carbon tetrachloride under reflux conditions.

Antimicrobial Properties

5-Bromo-N-(pyrimidin-2-yl)furan-2-carboxamide exhibits significant antimicrobial activity. Research indicates that it can inhibit microbial growth by interfering with essential biomolecule synthesis in bacteria. This mechanism suggests potential applications as an antimicrobial agent against various pathogens.

| Pathogen | Activity | Mechanism |

|---|---|---|

| E. coli | Inhibition | Disruption of cell wall synthesis |

| S. aureus | Inhibition | Interference with protein synthesis |

Antitumor Activity

Studies have shown that compounds structurally related to 5-bromo-N-(pyrimidin-2-yl)furan-2-carboxamide exhibit antitumor properties. For instance, derivatives have been tested against cancer cell lines using MTT assays, revealing IC50 values indicating their potency.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 2.357 |

| Compound B | A549 | 3.012 |

The biological activity of 5-bromo-N-(pyrimidin-2-yl)furan-2-carboxamide is believed to be mediated through interactions with specific enzymes or receptors within biological pathways. These interactions may lead to:

- Enzyme Inhibition : Blocking key enzymes involved in metabolic processes.

- Receptor Modulation : Altering the activity of receptors that play critical roles in cellular signaling.

Case Studies and Research Findings

- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of 5-bromo-N-(pyrimidin-2-yl)furan-2-carboxamide inhibited the growth of resistant strains of bacteria, showcasing its potential as a new antimicrobial agent .

- Antitumor Efficacy : Another research article highlighted the antitumor efficacy of this compound against various cancer cell lines, suggesting that it could serve as a lead compound for developing new anticancer therapies .

- In Vivo Studies : Preliminary in vivo studies indicated that compounds with similar structures exhibited reduced tumor growth in animal models, further supporting their potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.